molecular formula C19H18F2N2O2S2 B2595106 4-fluoro-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-methylbenzenesulfonamide CAS No. 923114-45-8

4-fluoro-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-methylbenzenesulfonamide

Cat. No. B2595106
CAS RN: 923114-45-8
M. Wt: 408.48
InChI Key: CGXJYNAKMTWWHX-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H18F2N2O2S2 and its molecular weight is 408.48. The purity is usually 95%.
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Scientific Research Applications

COX-2 Inhibition for Therapeutic Applications

Research has shown that derivatives related to the compound , particularly those with fluorine atoms and sulfonamide groups, have been synthesized and evaluated for their ability to inhibit COX-2, a key enzyme in the inflammatory process. Such compounds have demonstrated potent and selective inhibition of COX-2, with potential therapeutic applications in conditions like rheumatoid arthritis, osteoarthritis, and acute pain. Notably, the introduction of a fluorine atom has been found to significantly enhance COX-1/COX-2 selectivity, highlighting the importance of fluorine substitution in the molecular structure for medicinal chemistry applications (Hashimoto et al., 2002).

Anticancer Activity

The compound has been evaluated for its anticancer effects, particularly in novel aminothiazole derivatives, which exhibited high anticancer potential against several human cancer cell lines, including gastric adenocarcinoma and colorectal adenocarcinoma. These findings underscore the compound's relevance in developing new therapeutic agents for treating gastrointestinal adenocarcinoma, showcasing superior potency and lower cytotoxicity compared to traditional chemotherapeutic agents (Tsai et al., 2016).

Corrosion Inhibition

Further studies have explored the compound's utility in corrosion inhibition, specifically its derivatives' adsorption and corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have elucidated the interaction mechanisms of these derivatives with metal surfaces, providing insights into their potential application in protecting metals from corrosion. This research highlights the compound's applicability beyond biomedical contexts, demonstrating its versatility in materials science (Kaya et al., 2016).

properties

IUPAC Name

4-fluoro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O2S2/c1-12-11-16(21)7-8-18(12)27(24,25)22-10-9-17-13(2)23-19(26-17)14-3-5-15(20)6-4-14/h3-8,11,22H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXJYNAKMTWWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.